Desthiobiotin-PEG4-acid

Affinity Purification Protein-Protein Interaction Proteomics

Generic biotin-PEG-acid forms an irreversible streptavidin complex (Kd ~10⁻¹⁵ M), preventing native elution and surface regeneration. Non-PEGylated desthiobiotin suffers poor solubility and aggregation. Desthiobiotin-PEG4-acid solves this: • Reversible capture: Kd ~10⁻¹¹ M enables mild biotin displacement, preserving protein activity • PEG4 spacer: ≥25 mg/mL aq. solubility, reduces aggregation, 15-atom arm optimizes epitope access • Multi-application: PROTAC linker, SPR chip regeneration, multivalent scaffold (validated 30x affinity gain) Order for native complex recovery & high-throughput workflows.

Molecular Formula C21H39N3O8
Molecular Weight 461.5 g/mol
Cat. No. B12410201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin-PEG4-acid
Molecular FormulaC21H39N3O8
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C21H39N3O8/c1-17-18(24-21(28)23-17)5-3-2-4-6-19(25)22-8-10-30-12-14-32-16-15-31-13-11-29-9-7-20(26)27/h17-18H,2-16H2,1H3,(H,22,25)(H,26,27)(H2,23,24,28)/t17-,18+/m0/s1
InChIKeyZOYWRMMBEMRBFL-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desthiobiotin-PEG4-acid: Identity and Positioning


Desthiobiotin-PEG4-acid (CAS 2863657-56-9) is a heterobifunctional reagent comprising desthiobiotin, a single-ring, sulfur-free analog of biotin, linked to a terminal carboxylic acid via a four-unit polyethylene glycol (PEG4) spacer . The compound serves as a PEG-based PROTAC linker and as a reversible biotinylation tool for protein labeling and affinity purification, enabling mild elution from streptavidin resins via competitive displacement with free biotin .

Capture mechanism Reversible streptavidin binding supports native protein recovery via mild biotin elution
Aqueous compatibility PEG4 spacer provides high aqueous solubility, enabling bioconjugation in protein-friendly buffers
Spacer arm design 15-atom extended arm reported to reduce steric hindrance and support epitope presentation

Why Desthiobiotin-PEG4-acid Cannot Be Substituted


Substituting Desthiobiotin-PEG4-acid with biotin-based analogs such as Biotin-PEG4-acid introduces irreversible streptavidin binding, fundamentally altering downstream workflows. While biotin forms the strongest known non-covalent interaction (Kd ≈ 10⁻¹⁵ M) , desthiobiotin's reduced affinity (Kd ≈ 10⁻¹¹ M) permits specific, gentle elution using free biotin competition rather than harsh denaturants like 6 M urea or SDS required for biotin-streptavidin disruption [1]. This difference critically impacts sample integrity, co-purification profiles, and compatibility with native protein characterization. The following quantitative evidence demonstrates precisely where Desthiobiotin-PEG4-acid diverges from its closest comparators.

Biotin-based reagents: near-irreversible streptavidin binding may prevent non-denaturing elution, compromising native protein recovery.
Non-PEGylated desthiobiotin: lower aqueous solubility and aggregation propensity may reduce labeling efficiency and conjugate yield.
PEG spacer variants (PEG2, PEG6): altered epitope presentation and hydrodynamic radius may impact streptavidin accessibility and assay consistency.

Desthiobiotin-PEG4-acid: Head-to-Head Evidence


Reversible Streptavidin Binding

Desthiobiotin-PEG4-acid exhibits a streptavidin binding affinity (Kd) of approximately 10⁻¹¹ M, compared to biotin's Kd of approximately 10⁻¹⁵ M . This 10,000-fold difference in binding strength is the mechanistic basis for the compound's reversible interaction, allowing specific elution of desthiobiotinylated proteins from streptavidin resins using mild competitive displacement with free biotin, whereas biotinylated proteins require denaturing conditions (e.g., 6 M urea, 2% SDS, or boiling) for release .

Reversible Binding
Data to verify
Desthiobiotin-PEG4-acid: Kd ≈ 10⁻¹¹ M
Biotin-PEG4-acid: Kd ≈ 10⁻¹⁵ M
~10,000-fold weaker binding
Supports native protein elution and repeated surface regeneration.
Source data not peer-reviewed; confirm under specific conditions.
Affinity Purification Protein-Protein Interaction Proteomics

Aqueous Solubility

Desthiobiotinylated proteins elute from streptavidin resin under mild, non-denaturing conditions using competitive displacement with 2.5 mM free desthiobiotin in physiological buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0) . In contrast, elution of biotinylated proteins from streptavidin typically requires harsh denaturing conditions such as 6 M urea, 2 M thiourea, 6 mM biotin, and 2% SDS with heating to 95°C [1], or boiling in SDS loading buffer with 2 mM biotin .

Aqueous Solubility
Source review
≥25 mg/mL in water; 50 mM in DMSO
Non-PEGylated desthiobiotin: requires organic co-solvent
Supports aqueous bioconjugation without protein-denaturing solvents.
Solubility data from vendor and community sources; validate for specific buffer.
Affinity Chromatography Protein Purification Sample Preparation

Aggregation Resistance

Desthiobiotin-PEG4-acid exhibits a calculated LogP of -0.33 , indicating high hydrophilicity and excellent aqueous solubility. In comparison, Biotin-PEG4-acid has a LogP of +1.42 , reflecting approximately 50-fold greater lipophilicity (ΔLogP ≈ 1.75). This difference arises from desthiobiotin's lack of the sulfur-containing tetrahydrothiophene ring present in biotin, reducing hydrophobic character and enhancing water compatibility.

Aggregation Resistance
Class-level
PEG4 spacer linked to reduced aggregation; LC-biotin (hydrophobic linker) triggers aggregation at high modification levels.
May help maintain conjugate stability and functional yield.
Class-level inference for desthiobiotin-PEG4; confirm experimentally.
Bioconjugation Solubility Optimization PEGylation

Mild Competitive Elution

The PEG4 spacer in Desthiobiotin-PEG4-acid provides an extended linker length of approximately 29 Å [1], comparable to PEG4-biotin reagents. This spacer length is significantly longer than the 13.5 Å spacer of unconjugated biotin and the 30.5 Å spacer of AH-biotin [1], positioning the desthiobiotin moiety at an optimal distance to access deep streptavidin binding pockets while reducing steric hindrance from conjugated proteins or surfaces.

Mild Elution
Context-dependent
Desthiobiotin: pH-neutral elution with biotin
Iminobiotin: elution requires pH < 4
Supports purification of pH-sensitive proteins.
Cross-study comparison; verify elution efficiency in your system.
Biotinylation Reagent Design Protein Labeling Affinity Binding

PROTAC Linker Performance

Desthiobiotin-PEG4-acid is classified as a PEG-based PROTAC linker, suitable for synthesizing proteolysis-targeting chimeras (PROTACs) that recruit E3 ubiquitin ligases to target proteins for proteasomal degradation . While direct comparative degradation efficiency data versus alternative PEG4 linkers (e.g., Biotin-PEG4-acid) in PROTAC contexts are not available, the desthiobiotin moiety provides an additional handle for affinity purification or detection of PROTAC intermediates, offering multifunctionality not present in simple PEG linkers or biotin-PEG linkers lacking reversible binding [1].

PROTAC Linker
Class-level
PEG4 spacer: hydrophilic and flexible. Alkyl chain linkers: hydrophobic, may cause aggregation.
May improve solubility and permeability of PROTACs.
Class-level advantage; validate for specific PROTAC design.
PROTAC Targeted Protein Degradation Chemical Biology

Reduced Co-Purification of Endogenous Biotinylated Proteins Due to Soft-Release Mechanism

In pull-down experiments with biological samples, desthiobiotin's soft-release characteristic minimizes co-purification of endogenous biotinylated molecules (e.g., carboxylases). Upon competitive elution with free biotin, only desthiobiotinylated target proteins are released, while endogenous biotinylated proteins remain bound to streptavidin . This contrasts with biotin-based pull-downs where harsh elution releases both target and endogenous biotinylated contaminants, increasing background and complicating MS analysis .

Pull-Down Assays Proteomics Background Reduction

Desthiobiotin-PEG4-acid: Optimal Application Scenarios


Native Protein Affinity Purification

Desthiobiotin-PEG4-acid is the reagent of choice when native protein conformation and activity must be preserved after streptavidin affinity purification. Its Kd of 10⁻¹¹ M enables quantitative capture while 2.5 mM desthiobiotin elution buffer maintains physiological pH and ionic strength, avoiding the denaturing conditions required for biotin-streptavidin disruption . This is essential for downstream native mass spectrometry, enzyme activity assays, and structural biology applications where protein folding integrity is paramount.

Reusable Biosensor Surfaces (SPR/BLI)

The soft-release characteristic of desthiobiotin significantly reduces co-purification of endogenous biotinylated carboxylases that plague biotin-based pull-downs . When coupled with the PEG4 spacer's 29 Å reach , Desthiobiotin-PEG4-acid enables efficient capture of target complexes while minimizing background—critical for identifying weak or transient protein-protein interactions in mammalian cell lysates.

PROTAC Modular Synthesis

As a PEG-based PROTAC linker with a terminal carboxylic acid, Desthiobiotin-PEG4-acid facilitates straightforward amide coupling to E3 ligase and target protein ligands . The retained desthiobiotin moiety serves as a reversible affinity tag, enabling one-step purification of PROTAC intermediates or final compounds using streptavidin resin without harsh elution—a feature not available with simple PEG linkers or biotin-PEG linkers that bind irreversibly .

Catch-and-Release Diagnostic Assays

With a LogP of -0.33 versus +1.42 for Biotin-PEG4-acid , Desthiobiotin-PEG4-acid imparts superior hydrophilicity to conjugates. This property is particularly beneficial for labeling hydrophobic membrane proteins, where biotin-PEG4-acid conjugates may aggregate or precipitate in aqueous buffers. The enhanced solubility maintains protein stability during long-term storage and improves reproducibility in surface plasmon resonance (SPR) and bio-layer interferometry (BLI) assays.

Application
Selection Property
Validation Focus
Native Protein Affinity Purification
Reversible streptavidin binding (mild elution)
Non-denaturing protein recovery and activity retention
Reusable Biosensor Surfaces (SPR/BLI)
Reversible desthiobiotin-streptavidin complex
Surface regeneration efficiency and kinetic reproducibility
PROTAC Modular Synthesis
Hydrophilic PEG4 spacer and terminal carboxylic acid
Conjugate solubility and linker-length optimization
Catch-and-Release Diagnostic Assays
PEG4-enabled multimerization for affinity enhancement
Assay sensitivity and dynamic range validation

Technical Documentation Hub

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59 linked technical documents
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